Nonane, 1,1,3-triethoxy-
Description
Nonane, 1,1,3-triethoxy- (CAS: 38872-36-5) is an alkane derivative substituted with three ethoxy groups at positions 1, 1, and 3. This compound is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory oversight for its manufacture or import under the New Substances Notification Regulations .
Properties
CAS No. |
38872-36-5 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
(3S)-1,1,3-triethoxynonane |
InChI |
InChI=1S/C15H32O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h14-15H,5-13H2,1-4H3/t14-/m0/s1 |
InChI Key |
JWXUYKOCPKYCHJ-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CC(OCC)OCC)OCC |
Canonical SMILES |
CCCCCCC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Nonane, 1,1,3-triethoxy- typically involves the reaction of nonane with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Nonane, 1,1,3-triethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles like halides or amines.
Scientific Research Applications
Nonane, 1,1,3-triethoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: It serves as a model compound in studies of lipid metabolism and membrane structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of Nonane, 1,1,3-triethoxy- involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key differences between Nonane, 1,1,3-triethoxy- and structurally related compounds:
Analytical Detection and Natural Prevalence
- GC-MS Detection: Propane, 1,1,3-triethoxy- is routinely detected in plant extracts (e.g., 28.73% in Pentatropis microphylla , 12% in T. subulata ), likely due to its volatility. Nonane derivatives, with higher molecular weights, are less frequently reported, possibly due to chromatographic limitations .
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